molecular formula C11H13BrClNO3 B14769246 3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14769246
M. Wt: 322.58 g/mol
InChI Key: XTHCSMZOKVIATO-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a hydroxy group and a methoxy-methyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves a multi-step process. One common method involves the reaction of 2-bromo-4-chlorophenol with a suitable acylating agent, such as 2-bromobutanoyl bromide, in the presence of a base like pyridine. This reaction yields an intermediate compound, which is then further reacted with methoxyamine and methyl iodide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo and chloro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(2-Bromo-4-chlorophenyl)-3-oxo-N-methoxy-N-methylpropanamide.

    Reduction: Formation of 3-(2-Bromo-4-chlorophenyl)-3-amino-N-methoxy-N-methylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromo and chloro substituents on the phenyl ring, along with the hydroxy and methoxy-methyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13BrClNO3

Molecular Weight

322.58 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H13BrClNO3/c1-14(17-2)11(16)6-10(15)8-4-3-7(13)5-9(8)12/h3-5,10,15H,6H2,1-2H3

InChI Key

XTHCSMZOKVIATO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=C(C=C(C=C1)Cl)Br)O)OC

Origin of Product

United States

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